molecular formula C13H13FN4O B10910670 N'-[(1E)-1-(4-fluorophenyl)ethylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(4-fluorophenyl)ethylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B10910670
M. Wt: 260.27 g/mol
InChI Key: ACJLOZAZTJDSJP-CXUHLZMHSA-N
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Description

N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry . The compound’s structure includes a fluorophenyl group, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating to facilitate the formation of the Schiff base hydrazone.

Chemical Reactions Analysis

N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to enzyme inhibition and other biological effects . The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE include other Schiff base hydrazones derived from different substituted hydrazines and aldehydes or ketones. For example:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of N’~5~-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific fluorophenyl and pyrazole groups, which contribute to its distinct properties and applications .

Properties

Molecular Formula

C13H13FN4O

Molecular Weight

260.27 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13FN4O/c1-9(10-3-5-11(14)6-4-10)16-17-13(19)12-7-8-15-18(12)2/h3-8H,1-2H3,(H,17,19)/b16-9+

InChI Key

ACJLOZAZTJDSJP-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NN1C)/C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)C1=CC=NN1C)C2=CC=C(C=C2)F

Origin of Product

United States

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